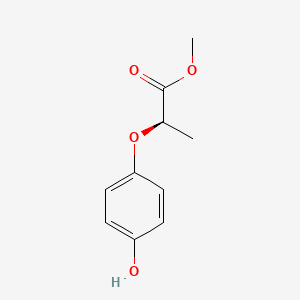

Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)-

Description

The exact mass of the compound Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSCNGPNOYZMC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914458 | |

| Record name | Methyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96562-58-2 | |

| Record name | Methyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96562-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096562582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-2-(4-hydroxyphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (R)-(+)-2-(4-hydroxyphenoxy)-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a chiral molecule of significant interest in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. We delve into its physicochemical characteristics, spectroscopic profile, and practical laboratory-scale synthesis protocols. Furthermore, this guide explores the compound's applications as a key intermediate and discusses methods for assessing its enantiomeric purity. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and utilization of this versatile chemical entity.

Introduction

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, also known as Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, is a chiral carboxylic acid ester. Its structure, featuring a stereogenic center at the C2 position of the propanoic acid chain, makes it a valuable building block in stereoselective synthesis. The presence of both a phenol and an ester functional group provides multiple avenues for chemical modification, rendering it a versatile intermediate.

This compound and its derivatives are of particular importance in the agrochemical industry as precursors to a class of herbicides known as aryloxyphenoxypropionates.[1] These herbicides are effective against grassy weeds.[1] In the pharmaceutical sector, the enantiomerically pure nature of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester makes it a sought-after intermediate for the synthesis of complex, optically active pharmaceutical ingredients (APIs), including certain beta-blockers and other bioactive molecules.[2]

This guide will provide a detailed exploration of the core chemical properties of this molecule, offering both foundational knowledge and practical insights for laboratory applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. This section details the key physicochemical and spectroscopic characteristics of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

Physicochemical Properties

The physical and chemical properties of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester are summarized in the table below. These properties are crucial for handling, storage, and designing reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| CAS Number | 96562-58-2 | |

| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [2][3] |

| Melting Point | 64-67 °C (lit.) | [1] |

| Boiling Point | 313.4 ± 17.0 °C (Predicted) | [1] |

| Optical Activity | [α]²²/D +43°, c = 1 in chloroform | |

| Solubility | Slightly soluble in water. Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. | [2] |

| pKa | 10.07 ± 0.15 (Predicted) | [1] |

| LogP | 1.29 at 22°C | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

2.2.1. Infrared (IR) Spectroscopy

The ATR-IR spectrum provides information about the functional groups present in the molecule.

-

Source of Spectrum: Aldrich (via PubChem)[4]

-

Key Absorptions:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp absorption band around 1730 cm⁻¹ attributed to the C=O stretching of the ester carbonyl group.

-

Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching in the aromatic ring.

-

C-O stretching bands for the ether and ester linkages in the 1300-1000 cm⁻¹ region.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

~1.5-1.6 ppm (d, 3H): Methyl protons of the propanoate moiety, split by the adjacent methine proton.

-

~3.7 ppm (s, 3H): Methyl protons of the ester group.

-

~4.7 ppm (q, 1H): Methine proton of the propanoate moiety, coupled to the adjacent methyl protons.

-

~6.7-6.9 ppm (m, 4H): Aromatic protons of the para-substituted phenol ring.

-

~8.0-9.0 ppm (s, 1H): Phenolic hydroxyl proton (chemical shift can be variable and may exchange with D₂O).

-

-

¹³C NMR (Predicted):

-

~18-20 ppm: Methyl carbon of the propanoate moiety.

-

~52-54 ppm: Methyl carbon of the ester group.

-

~70-72 ppm: Methine carbon of the propanoate moiety.

-

~115-117 ppm: Aromatic carbons ortho to the hydroxyl group.

-

~121-123 ppm: Aromatic carbons ortho to the ether linkage.

-

~150-152 ppm: Aromatic carbon bearing the ether linkage.

-

~154-156 ppm: Aromatic carbon bearing the hydroxyl group.

-

~172-174 ppm: Carbonyl carbon of the ester group.

-

2.2.3. Mass Spectrometry (MS)

Synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

The synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester can be achieved through several routes. The most common laboratory-scale methods are the Fischer esterification of the corresponding carboxylic acid and the Williamson ether synthesis.

Fischer Esterification

This is a classical and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Causality Behind Experimental Choices: The use of an excess of methanol is crucial to drive the equilibrium of this reversible reaction towards the formation of the ester product, according to Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is typically heated to reflux to increase the reaction rate. The work-up procedure is designed to remove the excess acid catalyst and unreacted carboxylic acid.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Caption: Workflow for the Fischer Esterification.

Williamson Ether Synthesis

An alternative approach involves the formation of the ether linkage via a Williamson ether synthesis. This method is particularly useful if the starting materials, hydroquinone and a chiral methyl 2-halopropanoate, are readily available.

Causality Behind Experimental Choices: This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating hydroquinone with a base, acts as a nucleophile and attacks the electrophilic carbon of the chiral halo-ester.[6] The use of a polar aprotic solvent, such as DMF or acetone, is preferred to solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. The choice of the leaving group on the propanoate (Cl, Br, or I) will affect the reaction rate, with iodide being the best leaving group.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.1 eq) in a polar aprotic solvent (e.g., DMF or acetone).

-

Addition of Electrophile: To the stirred suspension, add methyl (S)-2-chloropropanoate (1.0 eq) dropwise. The use of the (S)-enantiomer of the halo-ester will result in the (R)-enantiomer of the product due to the inversion of stereochemistry in an Sₙ2 reaction.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the Williamson Ether Synthesis.

Analytical Methods

Robust analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

Purity Assessment

The purity of the compound can be assessed using standard chromatographic and spectroscopic techniques.

-

Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

-

Gas Chromatography (GC): Can be used to assess purity, particularly for volatile impurities. The compound may need to be derivatized to increase its volatility.

Chiral Analysis

Determining the enantiomeric excess (e.e.) is critical for applications where stereochemistry is important. Chiral HPLC is the most common method for this analysis.

Causality Behind Experimental Choices: Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds. The choice of the mobile phase (normal-phase or reversed-phase) and any additives can significantly impact the resolution of the enantiomers.

Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel® or Chiralpak® column.

-

Mobile Phase Screening:

-

Normal-Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures with varying ratios. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Reversed-Phase: Screen mobile phases consisting of acetonitrile/water or methanol/water mixtures.

-

-

Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

-

Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 280 nm).

Caption: Analytical workflow for product characterization.

Applications in Research and Drug Development

As a chiral building block, (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a valuable starting material for the synthesis of more complex molecules with specific biological activities.

-

Agrochemicals: It is a key intermediate in the synthesis of several aryloxyphenoxypropionate herbicides.[1] The biological activity of these herbicides is often stereospecific, with one enantiomer being significantly more active than the other.

-

Pharmaceuticals: The enantiopure nature of this compound makes it an attractive starting material for the synthesis of optically active drugs. It has been reported as an intermediate in the synthesis of beta-blockers and other central nervous system (CNS) active compounds.[2] Its utility lies in the ability to introduce a chiral center with a defined stereochemistry early in a synthetic sequence, which can be more efficient than resolving a racemic mixture at a later stage.

Reactivity and Stability

-

Reactivity: The compound possesses three main reactive sites: the phenolic hydroxyl group, the ester, and the aromatic ring.

-

The phenolic hydroxyl group can be alkylated, acylated, or used in other reactions typical of phenols.

-

The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[7] It can also undergo transesterification or be reduced to the corresponding alcohol.

-

The aromatic ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl and ether groups directing incoming electrophiles to the ortho and para positions.

-

-

Stability: Esters of this type are generally stable under neutral conditions. However, they are susceptible to hydrolysis, especially under basic conditions. The stability of aryloxyphenoxypropionate herbicides has been shown to be pH-dependent, with greater stability at lower pH.[8] It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Safety Information

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It may cause skin and respiratory tract irritation, and there is a risk of serious eye damage upon contact.

Conclusion

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a chiral intermediate with significant utility in both the agrochemical and pharmaceutical industries. This guide has provided a comprehensive overview of its chemical and physical properties, detailed spectroscopic information, and practical synthetic and analytical protocols. A thorough understanding of these aspects is essential for researchers and scientists working with this compound, enabling its effective and safe use in the development of new technologies and therapeutics.

References

- 1. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate CAS#: 96562-58-2 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl (R) -( ) -2- (4-Hydroxyphenoxy)-Propionate [chemball.com]

- 4. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 8. How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy? [jcp.modares.ac.ir]

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Authored by a Senior Application Scientist

Introduction

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, identified by CAS Number 96562-58-2, is a chiral molecule of significant interest in the agrochemical and pharmaceutical industries.[1][2] Its primary application lies as a key intermediate in the synthesis of various aryloxyphenoxypropionate herbicides, such as (±)-Fluazifop, which are selective against grasses.[1][3] The stereochemistry of this compound is crucial, as the (R)-enantiomer often exhibits the desired biological activity, making a thorough understanding of its physical and chemical properties essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental protocols and data analysis, to facilitate its effective use in research and development.

Molecular Structure and Chirality

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate possesses a well-defined molecular structure with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[4][5][6] The molecule's architecture features a central propanoate backbone, with a methyl ester group at one end and a chiral carbon at the C-2 position. This chiral center is bonded to a methyl group and a 4-hydroxyphenoxy moiety, which bestows the molecule with its characteristic properties.

The "(R)-(+)-" designation is critical. The "(R)" refers to the absolute configuration of the stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This optical activity is a fundamental physical property that distinguishes it from its (S)-(-) enantiomer and is a key indicator of enantiomeric purity.

References

- 1. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate CAS#: 96562-58-2 [chemicalbook.com]

- 2. CAS 96562-58-2: Methyl (2R)-2-(4-hydroxyphenoxy)propanoate [cymitquimica.com]

- 3. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | 96562-58-2 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. METHYL 2-(4-HYDROXYPHENOXY)PROPANOATE | CAS 96562-58-2 [matrix-fine-chemicals.com]

- 6. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl (2R)-2-(4-hydroxyphenoxy)propanoate (CAS No. 96562-58-2). As a key chiral intermediate in the synthesis of several aryloxyphenoxypropionate herbicides, precise structural confirmation and purity assessment are critical for its application in agrochemical development.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the compound. The content herein is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental methodologies and data interpretation, reflecting field-proven insights for researchers, scientists, and professionals in drug and chemical development.

Molecular Structure and Physicochemical Properties

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is a chiral ester containing a stereogenic center at the C2 position of the propanoate chain. Its structure features a p-hydroxyphenoxy group linked via an ether bond to the propanoate moiety. This combination of a phenol, an ether, and an ester functional group dictates its characteristic spectroscopic behavior.

Caption: 2D Structure of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 96562-58-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][2] |

| Exact Mass | 196.07355886 Da | [2] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 64-67 °C | [1] |

| Optical Activity | [α]²²/D +43° (c=1, CHCl₃) | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. For Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the chemical environment of each proton and carbon nucleus.

Expertise & Experience: Causality in Experimental Choices

The choice of deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is an excellent first choice for this analyte due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[3] The presence of a labile phenolic proton (-OH) means its signal can be broad and may exchange with trace amounts of D₂O, causing it to disappear. Adding a drop of D₂O and re-acquiring the spectrum is a classic technique to confirm the identity of such exchangeable protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert it several times, using sonication if necessary, to ensure complete dissolution. The solution should be clear and free of particulates.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Allow the sample to equilibrate to the probe temperature (typically 298 K).

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans). Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Caption: Standard workflow for NMR sample analysis.

¹H NMR Spectral Data & Interpretation

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 6.60 - 6.62 | m | 4H | Ar-H | Aromatic protons on the p-substituted ring. The expected pattern is an AA'BB' system of two doublets, which is reported here as a multiplet.[3] |

| 5.01 | s | 1H | Ar-OH | Labile phenolic proton. The chemical shift can vary with concentration and temperature. Its identity can be confirmed by D₂O exchange.[3] |

| 4.70 | q | 1H | -O-CH (CH₃)- | Methine proton, deshielded by the adjacent ether oxygen. It is split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4).[3] |

| 3.68 | s | 3H | -COOCH₃ | Methyl ester protons. Appears as a singlet as there are no adjacent protons. Its position is characteristic for methyl esters.[3] |

| 1.62 | d | 3H | -CH(CH₃ )- | Methyl protons of the propanoate group. It is split into a doublet by the single neighboring methine proton (n+1 rule: 1+1=2).[3] |

¹³C NMR Spectral Data & Interpretation (Predicted)

Note: Experimental data was not available. The following assignments are predicted based on standard chemical shift correlations and additivity rules.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~172 | C =O | Carbonyl carbon of the ester group, typically found in the 170-175 ppm range. |

| ~150 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group, deshielded by oxygen. |

| ~148 | Ar-C -O- | Aromatic carbon attached to the ether oxygen, also strongly deshielded. |

| ~122 | Ar-C H | Aromatic methine carbons adjacent to the ether-linked carbon. |

| ~116 | Ar-C H | Aromatic methine carbons adjacent to the hydroxyl-linked carbon. |

| ~72 | -O-C H(CH₃)- | Methine carbon, significantly deshielded by the directly attached ether oxygen. |

| ~52 | -COOC H₃ | Methyl ester carbon, a characteristic shift for this functional group. |

| ~18 | -CH(C H₃)- | Methyl carbon of the propanoate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is expected to show characteristic absorption bands for the phenol O-H, ester C=O, ether C-O, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid method for obtaining IR spectra of solid powders with minimal sample preparation.

-

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the powdered sample onto the crystal, ensuring complete coverage of the sampling area.

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise.[4]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

-

Cleaning: After analysis, retract the pressure arm, and clean the sample powder from the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectrum Analysis

The IR spectrum provides a fingerprint of the molecule's functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Phenol | The broadness of this peak is due to hydrogen bonding of the phenolic hydroxyl group. |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| 2990 - 2850 | C-H stretch | Aliphatic | Stretching vibrations for the sp³ C-H bonds of the methyl and methine groups. |

| ~1740 (strong) | C=O stretch | Ester | A strong, sharp absorption is a hallmark of the ester carbonyl group. |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1300 - 1000 | C-O stretch | Ester & Ether | This region contains complex, overlapping signals from the C-O single bond stretches of both the ester and the aryl ether functionalities. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information for structure validation: the molecular weight of the compound and, through fragmentation, clues about its substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically generates a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[5]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.[1] The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameters: Optimize key ESI parameters, including capillary voltage (e.g., +3.5 to +4.5 kV for positive ion mode), nebulizing gas pressure, and drying gas flow and temperature to achieve a stable and strong ion signal.

-

Mass Analysis: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

Tandem MS (MS/MS): To gain structural information, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 197.2) in the first mass analyzer and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. Scan the resulting fragment ions in the second mass analyzer.

MS Data Analysis

-

Molecular Ion: The ESI mass spectrum shows a base peak at m/z 197.2 , corresponding to the protonated molecule [C₁₀H₁₂O₄ + H]⁺, which confirms the molecular weight of 196.2 g/mol .[3]

-

Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 197 ion would likely produce fragments resulting from the cleavage of the ester and ether bonds.

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Conclusion

The collective spectroscopic data provides an unambiguous confirmation of the structure of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate. The ¹H NMR spectrum precisely maps the proton environments, consistent with the compound's chiral propanoate and hydroxyphenoxy moieties.[3] Mass spectrometry validates the molecular weight, and IR spectroscopy confirms the presence of all key functional groups.[3] This comprehensive spectroscopic profile serves as an authoritative reference for quality control, reaction monitoring, and characterization for scientists engaged in the synthesis and application of this important chemical intermediate.

References

- 1. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | 96562-58-2 [chemicalbook.com]

- 2. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN112694403A - Method for preparing (R) - (+) -2- (4-hydroxyphenoxy) methyl propionate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. govtcollegepamgarh.co.in [govtcollegepamgarh.co.in]

Biological activity of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

An In-Depth Technical Guide to the Biological Profile of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate

Abstract

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, a key chiral intermediate, holds a significant position in the agrochemical industry as a precursor to the aryloxyphenoxypropionate (AOPP) class of herbicides.[1][2] Its biological significance is primarily defined by the herbicidal activity of its derivatives, which function as potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in graminaceous plants.[3][4][5] This inhibition disrupts fatty acid biosynthesis, leading to a cascade of events culminating in membrane dysfunction and cell death.[3][6] While its role in herbicide synthesis is well-established, the inherent structural motifs of this molecule—a phenolic ring and a propionate ester group—suggest a broader, yet largely unexplored, potential for other biological activities. This guide provides a comprehensive analysis of the established herbicidal mechanism of action stemming from this core structure, details the experimental protocols for its evaluation, and explores the prospective antimicrobial and anticancer activities based on structure-activity relationships with analogous compounds.

Compound Profile & Synthesis Overview

Chemical Identity

The precise stereochemistry of this compound is critical, as the biological activity of the resulting herbicides is almost exclusively associated with the (R)-enantiomer.[7]

| Parameter | Value |

| IUPAC Name | methyl (2R)-2-(4-hydroxyphenoxy)propanoate[8] |

| Synonyms | Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, (R)-HPPA Methyl Ester |

| CAS Number | 96562-58-2[8][9] |

| Molecular Formula | C₁₀H₁₂O₄[8] |

| Molecular Weight | 196.20 g/mol [8] |

| Appearance | White to off-white crystalline powder |

Significance as a Chiral Intermediate

In the field of agrochemicals, enantiomeric purity is paramount for maximizing efficacy and minimizing off-target effects and environmental load. Methyl (2R)-2-(4-hydroxyphenoxy)propanoate serves as a foundational chiral building block.[2] Its (R)-configuration is essential for the high-affinity binding to the target site on the ACCase enzyme. The corresponding (S)-enantiomer is largely inactive, making stereoselective synthesis a critical aspect of producing commercially viable herbicides like fluazifop-butyl and quizalofop-ethyl.[7][10]

Synthetic Strategy Workflow

The synthesis of the title compound is typically achieved via the esterification of its corresponding carboxylic acid, (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA).[11][12] This precursor itself can be synthesized through several routes, often starting from hydroquinone.[13] The direct esterification is a robust and scalable method to produce the final intermediate with high purity.[11]

Caption: General synthetic workflow for Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

Protocol: Acid-Catalyzed Esterification of (R)-HPPA

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The choice of an acid catalyst and an excess of alcohol drives the equilibrium towards the ester product, as described in established methodologies.[11]

-

Reaction Setup: To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 mol) in methanol (5.0 mol, excess), add a distillable acid catalyst such as hydrogen chloride (0.01-0.05 mol) while stirring in a flask equipped with a reflux condenser.

-

Esterification: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Removal: After the reaction is complete, remove the excess methanol and volatile catalyst under reduced pressure using a rotary evaporator.

-

Work-up (Optional Second Stage): For achieving purity greater than 99%, a second esterification stage can be performed by adding fresh methanol to the crude product and refluxing for another 2-4 hours, followed by solvent removal.[11]

-

Purification: The resulting crude ester is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Final Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product, Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

-

Characterization: Confirm the structure and purity using NMR, IR, and mass spectrometry.[14]

Primary Biological Activity: Herbicidal Action

The compound is a direct precursor to aryloxyphenoxypropionate (AOPP) herbicides, a class renowned for their selective, post-emergence control of grass weeds in broad-leaved crops.[1]

Core Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for AOPP herbicides is the potent inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[3][4] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the de novo biosynthesis of fatty acids.[3][6] By blocking this crucial step, AOPPs effectively halt the production of the lipids necessary for building and maintaining cell membranes, leading to a rapid cessation of growth and eventual death of the plant.[3]

Signaling Pathway: Disruption of Fatty Acid Synthesis

The inhibition of ACCase by AOPP herbicides occurs specifically in the chloroplasts of susceptible grass species. This targeted disruption starves the plant of essential fatty acids required for cell division, cuticle formation, and energy storage.

Caption: Inhibition of ACCase by AOPP herbicides disrupts the fatty acid pathway.

Secondary Mechanism: Induction of Oxidative Stress

Beyond direct enzyme inhibition, AOPP herbicides can also induce oxidative stress.[3][6] The disruption of lipid metabolism can lead to the generation of reactive oxygen species (ROS). An excess of ROS can cause widespread oxidative damage to cellular macromolecules, including proteins, DNA, and membrane lipids, accelerating cell death.[3]

Experimental Protocol: In Vitro ACCase Inhibition Assay

This protocol provides a framework for quantifying the inhibitory potential of AOPP herbicides derived from the title compound. The assay measures the incorporation of ¹⁴C from NaH¹⁴CO₃ into an acid-stable fraction (malonyl-CoA).

-

Enzyme Extraction: Isolate ACCase from the young leaf tissue of a susceptible grass species (e.g., Echinochloa crusgalli). Homogenize the tissue in an extraction buffer and partially purify the enzyme through ammonium sulfate precipitation and size-exclusion chromatography.

-

Assay Preparation: Prepare a reaction mixture containing buffer (e.g., Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, and the extracted enzyme solution.

-

Inhibitor Addition: Add the test compound (AOPP herbicide) at various concentrations (typically from 1 nM to 100 µM) to the reaction mixture. Include a control with no inhibitor.

-

Reaction Initiation: Start the reaction by adding NaH¹⁴CO₃. Incubate at 30-34°C for 10-15 minutes.

-

Reaction Termination: Stop the reaction by adding concentrated HCl. This acidifies the mixture, terminating the enzymatic reaction and removing unreacted ¹⁴CO₂.

-

Quantification: Transfer an aliquot of the reaction mixture to a scintillation vial, evaporate to dryness, and add a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of ACCase activity for each inhibitor concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the data and fitting to a dose-response curve.

Data Presentation: Comparative ACCase Inhibition

The following table presents representative IC₅₀ values for commercial AOPP herbicides against ACCase from different species, illustrating their potency.

| Herbicide (AOPP) | Target Species | ACCase IC₅₀ (nM) | Reference |

| Quizalofop-p-ethyl | Echinochloa crusgalli | ~30-60 | [4] |

| Haloxyfop-P-methyl | Setaria viridis | ~40-70 | [4] |

| Fluazifop-P-butyl | Digitaria sanguinalis | ~50-90 | [4] |

Prospective Biological Activities: An Exploratory Analysis

The structural features of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate suggest potential for bioactivity beyond its role as an agrochemical intermediate. The phenolic hydroxyl group and the propionate ester are common pharmacophores in various therapeutic agents.

Potential Antimicrobial Activity

Rationale: Propionic acid and its derivatives are known to possess antimicrobial properties.[15] Furthermore, phenolic compounds can exert antimicrobial effects by disrupting bacterial cell integrity.[16] Therefore, it is plausible that the title compound or its derivatives could exhibit activity against pathogenic microbes.

Mechanistic Hypothesis: Membrane Disruption Phenolic compounds can intercalate into the bacterial cell membrane's lipid bilayer. This insertion can disrupt membrane fluidity and integrity, leading to increased permeability, leakage of vital intracellular contents (ions, ATP, nucleic acids), and ultimately, cell death.[16]

Caption: Postulated mechanism of bacterial cell membrane disruption by phenolic compounds.

Experimental Workflow: Antimicrobial Susceptibility Testing A standard workflow to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to ~1.5 x 10⁶ CFU/mL.[17]

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Potential Anticancer Activity

Rationale: Numerous natural and synthetic compounds containing phenolic and carboxylic acid/ester moieties exhibit anticancer and antioxidant properties.[18][19] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising activity against non-small cell lung cancer cells, coupled with antioxidant effects.[18]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

-

Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (concentration causing 50% inhibition of cell growth).

Conclusion & Future Directions

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is a compound of significant industrial importance, serving as a cornerstone for the synthesis of highly effective AOPP herbicides. Its biological relevance is firmly rooted in the ability of its derivatives to inhibit ACCase, a validated and critical target in graminaceous weeds.

The true potential of this molecular scaffold, however, may be broader. The exploratory analysis presented here suggests plausible, albeit unproven, antimicrobial and anticancer activities. Future research should focus on:

-

Derivative Synthesis: Synthesizing a library of analogs by modifying the phenolic ring and the ester group to optimize potential antimicrobial or anticancer efficacy.

-

In Vitro Screening: Systematically screening the parent compound and its new derivatives against a diverse panel of bacterial, fungal, and cancer cell lines.

-

Mechanistic Studies: For any active compounds identified, elucidating the precise mechanism of action through advanced cellular and molecular biology techniques.

By leveraging the well-established chemistry of this compound and applying it to new biological questions, researchers may unlock novel therapeutic applications for this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. R-(+)-2-(4-Hydroxyphenoxy)propionic Acid Methyl Ester-CS 104971-03-3 [yychemical.com]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]

- 12. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 13. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

The Architectonics of Chirality: A Technical Guide to the Mechanism of Chiral Intermediates in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficacy and environmental stewardship of modern agricultural chemistry are increasingly dictated by the stereochemistry of active ingredients. This in-depth technical guide moves beyond a superficial overview to dissect the fundamental mechanisms by which chiral intermediates dictate the stereochemical outcome in the synthesis of economically significant herbicides. We will explore the catalytic cycles of asymmetric hydrogenation, the intricate active-site interactions in biocatalytic resolutions and reductions, and the sterically directed pathways governed by chiral auxiliaries. This document is designed to provide researchers and development professionals with a robust framework for understanding and implementing stereoselective synthetic strategies, thereby fostering the creation of more potent and environmentally benign crop protection solutions.

The Imperative of Chirality in Modern Herbicides

A significant portion of commercial herbicides are chiral molecules, yet many have been historically applied as racemic mixtures. This practice is coming under increasing scrutiny due to the recognition that often only one enantiomer possesses the desired herbicidal activity, while the other may be inactive, exhibit off-target toxicity, or contribute to environmental persistence without providing any agronomic benefit.[1][2] The selective synthesis of the desired enantiomer, therefore, presents a compelling value proposition: the potential to reduce application rates, minimize environmental load, and enhance product efficacy.[3][4] This guide focuses on the "how" – the precise mechanistic control exerted by chiral intermediates during synthesis to achieve these goals.

Asymmetric Catalysis: The Case of (S)-Metolachlor

The synthesis of (S)-metolachlor, a widely used chloroacetamide herbicide, stands as a landmark achievement in industrial-scale asymmetric catalysis.[5] The key to its enantioselective production lies in the asymmetric hydrogenation of an imine precursor, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine).[5][6] This transformation is a testament to the power of chiral catalysts to create a stereochemically defined intermediate that ultimately determines the chirality of the final product.

The Outer-Sphere Mechanism of Iridium-Catalyzed Imine Hydrogenation

The industrial synthesis of the chiral amine intermediate for (S)-metolachlor employs a sophisticated iridium catalyst featuring a chiral ferrocenyl diphosphine ligand, such as (R,SFc)-Xyliphos.[5][6] Extensive mechanistic studies, including density functional theory (DFT) calculations, have elucidated a plausible "outer-sphere" mechanism, which is crucial for understanding how stereocontrol is achieved.[4][6]

Key Mechanistic Features:

-

Proton-First Activation: The reaction is significantly enhanced by the presence of acetic acid. The catalytic cycle is believed to initiate with the protonation of the imine substrate, forming a more reactive iminium ion.[6]

-

Outer-Sphere Hydride Transfer: Unlike an "inner-sphere" mechanism where the substrate would directly coordinate to the iridium center, the bulky nature of the MEA imine favors an outer-sphere pathway.[4][6][7] The chiral iridium complex, activated by hydrogen, exists as a trihydride species. The stereochemistry is determined during the transfer of a hydride from the iridium complex to the prochiral carbon of the iminium ion.

-

Stereodirecting Interactions: The enantioselectivity of the hydride transfer is governed by non-bonding interactions between the substrate and the chiral ligand. A critical interaction is a C-H···Ir bond between an ortho-ethyl C-H of the iminium ion and the iridium center.[6] This interaction positions the iminium ion in a specific orientation relative to the chiral environment of the Xyliphos ligand, favoring hydride attack on one face of the imine carbon.

Experimental Protocol: Asymmetric Hydrogenation of MEA Imine

-

Catalyst Preparation: In an inert atmosphere glovebox, a pressure autoclave is charged with [Ir(COD)Cl]2 and the chiral diphosphine ligand (e.g., (R,SFc)-Xyliphos) in a suitable solvent such as toluene. The mixture is stirred to form the active catalyst precursor.

-

Reaction Setup: The MEA imine substrate, along with additives such as tetrabutylammonium iodide and acetic acid, are added to the autoclave. The iodide additive is crucial for catalyst activity and stability.[6]

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 80 bar). The reaction is heated to the optimal temperature (e.g., 50 °C) and stirred vigorously.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as GC or HPLC to determine conversion and enantiomeric excess (ee). Upon completion, the autoclave is cooled, and the pressure is released. The product, the chiral amine intermediate, is isolated through standard work-up procedures.

Table 1: Representative Data for Asymmetric Imine Hydrogenation

| Catalyst System | Substrate/Catalyst Ratio | Temperature (°C) | Pressure (bar H₂) | Enantiomeric Excess (ee %) |

| [Ir(COD)Cl]₂ / Xyliphos | >1,000,000:1 | 50 | 80 | >95% (S) |

Data is illustrative and based on typical performance for this class of reaction.

Diagram 1: Catalytic Cycle of Asymmetric Imine Hydrogenation

Caption: Proposed outer-sphere catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of an imine.

Biocatalysis: Harnessing Nature's Chirality

Enzymes are nature's catalysts, often exhibiting exquisite chemo-, regio-, and stereoselectivity. This has made them invaluable tools in the synthesis of chiral herbicide intermediates. We will examine two prominent examples: the use of ene-reductases for aryloxyphenoxypropionate (AOPP) herbicide precursors and lipase-catalyzed kinetic resolution.

Ene-Reductases in the Synthesis of AOPP Herbicide Intermediates

Many AOPP herbicides, such as quizalofop-p-ethyl, derive their activity from the (R)-enantiomer.[6] A key chiral intermediate for these herbicides is an (R)-2-aryloxypropionic acid derivative. Chemoenzymatic routes have been developed that utilize ene-reductases, often from the "Old Yellow Enzyme" (OYE) family, to stereoselectively reduce a C=C double bond in a prochiral α,β-unsaturated ester.[8]

Mechanism of Stereoselective Reduction:

Ene-reductases are flavin-dependent enzymes that catalyze the trans-addition of a hydride and a proton across an activated carbon-carbon double bond.[9]

-

Cofactor Reduction: The enzyme's flavin cofactor (FMN or FAD) is first reduced by a nicotinamide cofactor, typically NADPH.

-

Hydride Transfer: The reduced flavin transfers a hydride to the β-carbon of the α,β-unsaturated substrate. The stereochemistry of this step is dictated by the specific binding of the substrate in the enzyme's active site. The substrate is oriented in a way that exposes one of its prochiral faces to the flavin cofactor.

-

Protonation: A proton is then transferred to the α-carbon. This proton is typically delivered by a conserved active site residue, such as a tyrosine.[1][3] The geometry of the active site ensures that the proton is delivered to the opposite face of the developing carbanion, resulting in a net trans-addition.

Diagram 2: Mechanism of Ene-Reductase Catalyzed Reduction

Caption: Stereoselective reduction of an α,β-unsaturated ester by an ene-reductase.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. Lipases are frequently employed for this purpose, particularly in the resolution of chiral alcohols and esters that can serve as herbicide precursors.[10][11] For instance, the resolution of racemic 2-phenoxy-propionic acid methyl ester is a key step in accessing the enantiopure precursor for AOPP herbicides.[12]

Mechanism of Enantioselective Hydrolysis:

Lipases are serine hydrolases that utilize a catalytic triad of serine, histidine, and aspartate (or glutamate) in their active site. The mechanism for the enantioselective hydrolysis of an ester involves a "ping-pong bi-bi" mechanism.

-

Acyl-Enzyme Formation: The serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses to release the alcohol and form an acyl-enzyme intermediate.

-

Enantiomeric Discrimination: The active site of the lipase is chiral and will preferentially bind one enantiomer of the racemic substrate in an orientation that is productive for catalysis. The other enantiomer will either bind less tightly or in a non-productive orientation, leading to a much slower rate of reaction. This discrimination is based on steric and electronic interactions between the substrate and the amino acid residues lining the active site.

-

Deacylation: A water molecule, activated by the histidine, then attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

-

Reaction Setup: A buffered aqueous solution or a biphasic system containing an organic solvent (e.g., hexane) is prepared. The racemic ester intermediate and the lipase (e.g., Candida antarctica lipase B, CALB) are added.

-

Incubation: The mixture is incubated at a controlled temperature and pH with gentle agitation.

-

Monitoring: The reaction is monitored by chiral HPLC to track the enantiomeric excess of the remaining substrate (ees) and the product (eep). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both the unreacted starting material and the product.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted ester and the carboxylic acid product are separated by extraction or chromatography.

Table 2: Representative Data for Lipase-Catalyzed Resolution

| Enzyme | Substrate | Solvent | Temperature (°C) | ees at ~50% conversion | eep at ~50% conversion |

| Aspergillus oryzae Lipase | (R,S)-2-Phenoxy-propionic acid methyl ester | Biphasic | 30 | >99% | >99% |

Data based on findings for similar resolutions.[12]

Diagram 3: Lipase Active Site Model for Kinetic Resolution

Caption: Model of enantioselective binding in a lipase active site leading to kinetic resolution.

Chiral Auxiliaries: Temporary Stereodirecting Groups

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[13][14] After the new stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. While less common in the large-scale synthesis of commodity herbicides, this strategy is invaluable for the synthesis of complex chiral molecules and for establishing stereocenters in early-stage discovery.

Diastereoselective Alkylation using a Pseudoephedrine Auxiliary

The synthesis of chiral carboxylic acids, which are precursors to many herbicides, can be achieved with high diastereoselectivity using chiral auxiliaries such as pseudoephedrine.[1][7]

Mechanism of Diastereoselective Alkylation:

-

Amide Formation: The chiral auxiliary, for example, (+)-pseudoephedrine, is first coupled with a carboxylic acid derivative (e.g., an acyl chloride) to form a chiral amide.

-

Enolate Formation: The amide is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary, creating a rigid, bicyclic structure.

-

Stereodirected Alkylation: This rigid conformation sterically shields one face of the enolate. An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less hindered face, leading to the formation of one diastereomer in high excess.

-

Auxiliary Cleavage: The newly formed chiral amide is then hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and the recovered chiral auxiliary.[1]

Diagram 4: Diastereoselective Alkylation with a Chiral Auxiliary

Caption: General workflow for diastereoselective alkylation using a pseudoephedrine chiral auxiliary.

Conclusion

The synthesis of enantiomerically pure herbicides is a critical endeavor in the pursuit of more efficient and sustainable agriculture. The mechanism by which chirality is introduced and controlled is a function of the intricate interplay between substrates, catalysts, enzymes, and directing groups at a molecular level. Understanding the outer-sphere hydride transfer in asymmetric hydrogenation, the lock-and-key precision of enzyme active sites, and the sterically enforced pathways of chiral auxiliaries provides the scientific foundation necessary for the rational design of next-generation herbicide syntheses. As regulatory standards become more stringent and the demand for environmentally benign crop protection solutions grows, a deep mechanistic understanding of chiral synthesis will remain an indispensable tool for researchers and developers in the agrochemical industry.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Abstract

The solubility of an active pharmaceutical ingredient (API) or an agrochemical intermediate is a critical physicochemical property that governs its formulation, bioavailability, and overall efficacy. This guide provides a comprehensive technical overview of the solubility profile of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (MHP), a key chiral intermediate in the synthesis of modern herbicides.[1][2] We will explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and compile available solubility data in various organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries, offering both foundational knowledge and practical methodologies for solubility assessment.

Introduction: The Significance of MHP and Its Solubility

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (CAS No. 96562-58-2) is a chiral organic compound that serves as a crucial building block in the synthesis of several aryloxyphenoxypropionate herbicides.[1][2] These herbicides are known for their high efficiency and selectivity in controlling grass weeds. The stereochemistry of MHP is vital, as the (R)-enantiomer typically possesses the desired biological activity.

The solubility of MHP in various organic solvents is of paramount importance for several reasons:

-

Reaction Kinetics and Purity: During synthesis, the solubility of reactants and intermediates in the reaction medium directly influences reaction rates and the purity of the final product.[3]

-

Crystallization and Purification: Control over solubility is essential for developing efficient crystallization processes to isolate and purify MHP to the high degree required for its applications (>99%).[2]

-

Formulation Development: For its end-use in herbicide formulations, understanding MHP's solubility behavior is key to creating stable, effective, and commercially viable products.

This guide aims to provide a robust framework for understanding and determining the solubility of MHP, thereby facilitating process optimization and formulation development.

Physicochemical Characteristics of MHP

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of MHP are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [4][5] |

| Molecular Weight | 196.20 g/mol | [5] |

| Appearance | White to off-white powder or crystal | [1][2][6] |

| Melting Point | 64-67 °C (lit.) | [1][6] |

| pKa (Predicted) | 10.07 ± 0.15 | [1] |

| LogP (Octanol-Water) | 1.29 at 22 °C | [1] |

| Water Solubility | 13.46 g/L at 20 °C | [1][6] |

The presence of both a polar hydroxyl (-OH) group and a moderately polar ester group, combined with an aromatic ring, gives MHP a balanced polarity. The LogP value of 1.29 suggests it is moderately lipophilic. These features indicate that MHP will exhibit varied solubility across a range of organic solvents.[1]

Theoretical Principles of Solubility

The dissolution of a crystalline solute like MHP in a solvent is a complex thermodynamic process. The overarching principle, "like dissolves like," provides a useful qualitative prediction: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7][8] This is governed by the Gibbs free energy of mixing (ΔG_mix), which must be negative for dissolution to occur spontaneously.

The process can be broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid MHP (ΔH_lattice).

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (ΔH_cavity).

-

Formation of Solute-Solvent Interactions: Energy is released when the MHP molecule interacts with the solvent molecules (ΔH_solvation).

The overall enthalpy of solution (ΔH_sol) is the sum of these enthalpies. For a substance to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy and the energy required for cavity formation.[9][10] Thermodynamic models like NRTL-SAC or UNIFAC can be used for theoretical solubility predictions.[11][12]

Experimental Determination of Solubility

While theoretical models are useful, empirical determination remains the gold standard for accurate solubility data. The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[13][14][15]

Workflow for Solubility Determination

The general workflow involves achieving equilibrium between the solid solute and the solvent at a constant temperature, followed by quantifying the dissolved solute concentration.

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Materials:

-

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (MHP), >99% purity

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed glass tubes

-

Thermostatic orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[16][17]

Procedure:

-

Sample Preparation: Add an excess amount of solid MHP to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A 24 to 48-hour period is common for thermodynamic solubility.[13][18] A preliminary kinetic study can be run to determine the exact time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[19]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.[20][21] A calibration curve must be prepared using standard solutions of MHP of known concentrations.

-

Calculation: The solubility (S) is calculated using the following formula: S (g/L) = C_hplc × DF Where C_hplc is the concentration determined by HPLC (g/L) and DF is the dilution factor.

Solubility Profile of MHP in Organic Solvents

| Solvent | Solvent Type | Expected MHP Solubility | Rationale / Dominant Interactions |

| Methanol | Polar Protic | High | Hydrogen bonding with the hydroxyl group; dipole-dipole with the ester. |

| Ethanol | Polar Protic | High | Similar to methanol, strong hydrogen bonding potential.[4] |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with the ester carbonyl; can accept a hydrogen bond.[4] |

| Ethyl Acetate | Moderately Polar | High | "Like dissolves like" principle applies well due to structural similarities (ester group).[4] |

| Chloroform | Weakly Polar | High | MHP has a specific optical activity value reported in chloroform, indicating good solubility.[1] |

| Toluene | Nonpolar | Moderate to Low | Solvation relies on weaker van der Waals forces with the aromatic rings. |

| Hexane | Nonpolar | Low | Significant mismatch in polarity; MHP's polar groups prevent dissolution. |

| Water | Polar Protic | 13.46 g/L (Slightly Soluble) | The polar hydroxyl group allows for some water solubility, but the larger organic backbone limits it.[1][6] |

Justification for Experimental Choices: The selection of solvents for screening should cover a range of polarities (polar protic, polar aprotic, and nonpolar) to build a comprehensive profile. This allows for a deeper understanding of the solute-solvent interactions and provides a basis for selecting appropriate solvent systems for synthesis, crystallization, or formulation.

Conclusion

This guide has detailed the critical importance of the solubility profile of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate for its industrial applications. By combining a theoretical understanding of dissolution thermodynamics with a robust, practical protocol like the isothermal shake-flask method, researchers and scientists can generate the high-quality, reliable data needed for process development and formulation. The provided data and methodologies serve as a foundational resource for any professional working with this important chiral intermediate.

References

- 1. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate CAS#: 96562-58-2 [chemicalbook.com]

- 2. Methyl (R) -( ) -2- (4-Hydroxyphenoxy)-Propionate [chemball.com]

- 3. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl (R)-2-(4-hydroxyphenoxy)propionate | C10H12O4 | CID 2733752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances | Semantic Scholar [semanticscholar.org]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 17. What is High-Performance Liquid Chromatography (HPLC)? | Agilent [agilent.com]

- 18. youtube.com [youtube.com]